1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

概要

説明

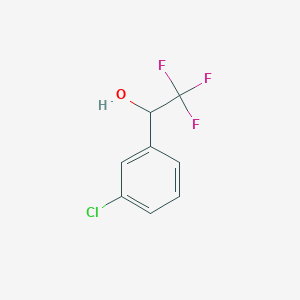

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by a trifluoroethanol group attached to a 3-chlorophenyl ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:

Halogenation: Starting with 3-chlorophenol, the compound can undergo halogenation reactions to introduce the trifluoroethanol group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to isolate the final product.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding ketone, 1-(3-chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-31-3). This reaction is typically mediated by oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

| Conditions | Oxidizing Agent | Yield | Reference |

|---|---|---|---|

| Dichloromethane, 0–25°C | PCC | 85–90% | |

| Acetone, H₂SO₄, 0°C | Jones reagent | 78–82% |

The trifluoromethyl group stabilizes the resulting ketone through strong electron-withdrawing effects, reducing over-oxidation risks.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in pyridine yields 1-(3-chlorophenyl)-2,2,2-trifluoroethyl acetate.

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| Pyridine, RT, 12h | Acetyl chloride | 92% | |

| DMAP, CH₂Cl₂, 0°C to RT | Trifluoroacetic anhydride | 88% |

This reaction is critical for modifying the compound’s solubility and reactivity in pharmaceutical intermediates .

Nucleophilic Substitution

The chlorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions due to the electron-withdrawing trifluoromethyl group. For example, amination requires high temperatures and strong bases:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃, CuCl, 150°C, 24h | Ammonia | 1-(3-Aminophenyl)-2,2,2-trifluoroethanol | 65% |

The meta-chloro substituent’s position limits reactivity, necessitating catalytic systems for efficient substitution .

Elimination Reactions

Dehydration under acidic conditions produces 1-(3-chlorophenyl)-2,2,2-trifluoroethene. Concentrated sulfuric acid or P₂O₅ catalyzes this process:

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 120°C, 6h | Sulfuric acid | 70% | |

| P₂O₅, toluene, reflux | Phosphorus pentoxide | 68% |

The resulting alkene serves as a precursor for Diels-Alder reactions or polymerization .

科学的研究の応用

Scientific Research Applications

1. Protein Folding Studies

- TFE is widely used as a co-solvent in protein folding studies. It can solubilize proteins and peptides effectively, allowing researchers to investigate their three-dimensional structures through techniques like NMR spectroscopy .

- A study demonstrated that varying concentrations of TFE could significantly impact the conformation of proteins, thus serving as a potent tool for understanding protein dynamics .

2. Organic Synthesis

- 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol has been utilized in various organic synthesis reactions. It serves as a solvent for reactions involving nucleophilic trifluoromethylation, which is crucial for developing fluorinated compounds with pharmaceutical applications .

- The compound has been shown to facilitate one-pot reactions for synthesizing complex molecules such as 2,3-dihydroquinazolinones, which possess antibacterial and antifungal properties .

3. Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound have been explored for their biological activity. For instance, compounds synthesized using this alcohol have been tested against various pathogens like Staphylococcus aureus and Candida albicans .

- The trifluoromethyl group enhances the bioactivity of these compounds by improving their metabolic stability and lipophilicity .

Table 1: Summary of Research Applications

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Weakly active |

| Compound B | Escherichia coli | No activity |

| Compound C | Candida albicans | No activity |

| Compound D | Schizosaccharomyces pombe | Strongly active |

Case Studies

Case Study 1: Protein Folding Dynamics

A study utilized TFE to analyze the folding patterns of a specific enzyme. The results indicated that TFE not only stabilized the folded state but also allowed for a clearer observation of intermediate states during folding transitions. This provided insights into enzyme kinetics and stability under varying solvent conditions.

Case Study 2: Antibacterial Activity Testing

In another investigation, several derivatives of this compound were synthesized and tested against common bacterial strains. While most compounds showed limited activity against E. coli, some demonstrated significant inhibition against Staphylococcus aureus. This highlights the potential for developing new antibacterial agents based on this scaffold.

作用機序

The mechanism by which 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact mechanism can vary depending on the specific application and biological system.

類似化合物との比較

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a different position of the chlorine atom on the phenyl ring.

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: Another positional isomer with the chlorine atom at a different position on the phenyl ring.

These compounds may exhibit different chemical and biological properties due to the positional differences of the chlorine atom.

生物活性

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol (CAS No. 81577-11-9) is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound features a trifluoroethyl group, which may influence its solubility and interaction with biological systems. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound possesses unique chemical characteristics due to the presence of both chlorine and trifluoromethyl groups. These features can enhance its lipophilicity and alter its interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoroethanol moiety is known to stabilize protein structures and may affect enzyme activities by altering the local environment around active sites.

Potential Mechanisms:

- Stabilization of Protein Structures : Trifluoroethanol is often used as a cosolvent to promote the stability of secondary structures in peptides and proteins. It has been shown to increase the population of α-helices and β-sheets in proteins by preferentially solubilizing folded states over unfolded states .

- Inhibition of Enzymatic Activity : Compounds containing fluorinated groups can exhibit inhibitory effects on specific enzymes by binding to their active sites .

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that fluorinated compounds can exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains .

- Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of this compound against cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound exhibited moderate activity at concentrations ranging from 50 µg/mL to 200 µg/mL, suggesting potential for further development as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced apoptosis via caspase activation .

Data Table

| Biological Activity | Target Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Moderate activity |

| Antimicrobial | Candida albicans | 50 - 200 µg/mL | Moderate activity |

| Cytotoxic | MCF-7 (Breast Cancer) | 10 - 100 µM | Dose-dependent inhibition |

特性

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUMGCOCVZUIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479594 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-11-9 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。